

# Physicochemical characteristics of 4-phenyl-1H-pyrazol-5-amine

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## Compound of Interest

Compound Name: 4-phenyl-1H-pyrazol-5-amine

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An In-depth Technical Guide to the Physicochemical Characteristics of **4-phenyl-1H-pyrazol-5-amine**

## Abstract

**4-phenyl-1H-pyrazol-5-amine** is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.<sup>[1]</sup> It serves as a crucial synthetic intermediate for a diverse range of biologically active molecules, including kinase inhibitors and receptor modulators.<sup>[1]</sup> This technical guide provides a comprehensive analysis of the core physicochemical characteristics of **4-phenyl-1H-pyrazol-5-amine**. We will delve into its structural features, acidity and basicity, lipophilicity, solubility, and spectroscopic properties. Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical determination of these key parameters, offering researchers a validated framework for their investigations.

## Molecular Structure and Core Properties

**4-phenyl-1H-pyrazol-5-amine**, with the molecular formula C<sub>9</sub>H<sub>9</sub>N<sub>3</sub>, consists of a five-membered pyrazole ring substituted with a phenyl group at the C4 position and an amino group at the C5 position.<sup>[2]</sup> This arrangement of functional groups imparts a unique combination of electronic and steric properties that are fundamental to its reactivity and utility as a synthetic building block.

## Structural Overview & Isomerism

The IUPAC name for this compound is **4-phenyl-1H-pyrazol-5-amine**.<sup>[2]</sup> It is also known by synonyms such as 5-amino-4-phenyl-1H-pyrazole and 3-amino-4-phenylpyrazole.<sup>[2]</sup> The core structure features a planar pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. The presence of the amino group and the tautomeric nature of the pyrazole ring mean the molecule can exist in different isomeric forms, although the 5-amino tautomer is generally the most stable.

Figure 1: Chemical structure of **4-phenyl-1H-pyrazol-5-amine**.

## Summary of Physicochemical Properties

The key physicochemical properties are summarized below. These values are critical for predicting the compound's behavior in biological systems and for designing synthetic and formulation strategies.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>9</sub> N <sub>3</sub>	PubChem <sup>[2]</sup>
Molecular Weight	159.19 g/mol	PubChem <sup>[2]</sup>
CAS Number	5591-70-8	PubChem <sup>[2]</sup>
XLogP3	1.5	PubChem <sup>[2]</sup>
Topological Polar Surface Area (TPSA)	54.7 Å <sup>2</sup>	PubChem <sup>[2]</sup>
Hydrogen Bond Donors	2	PubChem <sup>[2]</sup>
Hydrogen Bond Acceptors	3	PubChem <sup>[2]</sup>
Rotatable Bond Count	1	PubChem <sup>[2]</sup>

## Detailed Physicochemical Analysis

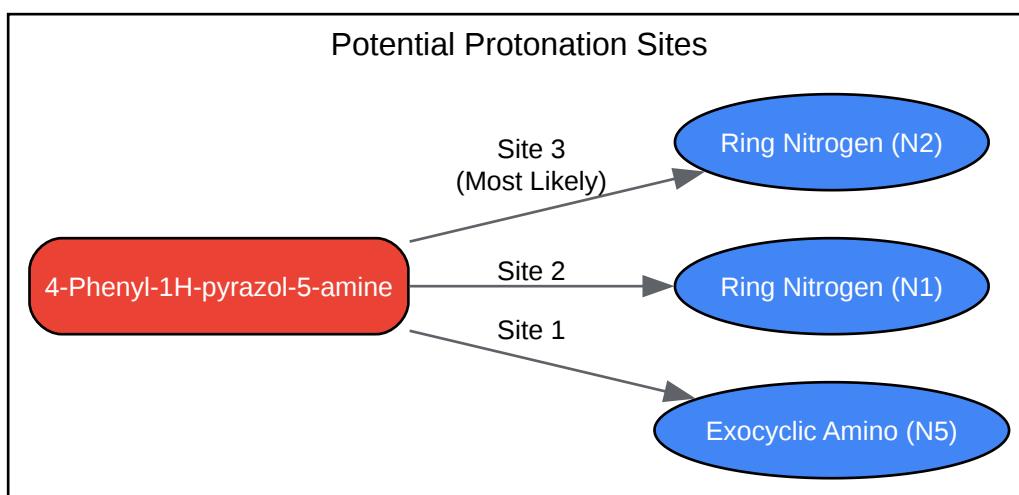
A deeper understanding of each physicochemical parameter is essential for its application in research and development.

### Acidity and Basicity (pKa)

The basicity of **4-phenyl-1H-pyrazol-5-amine** is a defining feature, influencing its solubility, receptor interaction, and pharmacokinetic profile. The molecule possesses three nitrogen atoms, each a potential site for protonation: the exocyclic amino group and the two nitrogen atoms within the pyrazole ring.<sup>[1]</sup> The determination of the primary protonation site is crucial for understanding its chemical behavior.<sup>[1]</sup>

- Exocyclic Amino Group (N5-amine): The lone pair on this nitrogen is delocalized into the pyrazole ring, which reduces its basicity compared to a simple alkylamine.
- Pyrazole Ring Nitrogens (N1, N2): The N2 nitrogen is generally considered the most basic site in unsubstituted pyrazoles due to the pyridine-like nature of its lone pair.

The overall basicity ( $pK_a$  of the conjugate acid) is a composite of these effects. While an experimentally determined  $pK_a$  value is not readily available in public databases, computational studies on similar pyrazole derivatives suggest the ring nitrogen is a likely primary site of protonation.<sup>[1]</sup>



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Figure 2: Potential protonation sites on **4-phenyl-1H-pyrazol-5-amine**.

## Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a drug's ability to cross biological membranes.

The computed XLogP3 value for **4-phenyl-1H-pyrazol-5-amine** is 1.5.[2]

This moderate LogP value suggests a favorable balance between aqueous solubility and lipid membrane permeability. The phenyl group contributes significantly to the molecule's lipophilicity, while the pyrazole and amino moieties provide hydrophilic character through their ability to engage in hydrogen bonding. This balance is often sought in drug candidates to ensure adequate absorption and distribution.

## Solubility

The solubility of a compound is influenced by its ability to form favorable interactions with the solvent.

- **Aqueous Solubility:** The presence of two hydrogen bond donors (the N-H groups) and three potential hydrogen bond acceptors (the three nitrogen atoms) suggests that **4-phenyl-1H-pyrazol-5-amine** can interact with water molecules.[2] However, the nonpolar phenyl ring will limit its overall aqueous solubility. The solubility is expected to be pH-dependent, increasing in acidic conditions due to the formation of the more soluble protonated salt.
- **Organic Solubility:** The compound is expected to exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol, which is consistent with the properties of similar heterocyclic amines.[3]

## Spectroscopic Profile

The structural features of **4-phenyl-1H-pyrazol-5-amine** give rise to a distinct spectroscopic signature.

- **$^1\text{H}$  NMR:** The proton NMR spectrum would be expected to show signals for the aromatic protons of the phenyl ring (typically in the  $\delta$  7.0-7.5 ppm range), a singlet for the C3-H on the pyrazole ring, and broad signals for the N-H protons of the pyrazole and amino groups.
- **$^{13}\text{C}$  NMR:** The carbon NMR would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be characteristic of aromatic and heteroaromatic carbons.

- Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying key functional groups. Characteristic absorption bands would include N-H stretching vibrations for the amine and pyrazole NH (around  $3200\text{-}3400\text{ cm}^{-1}$ ), C=C and C=N stretching vibrations from the aromatic and pyrazole rings (around  $1500\text{-}1650\text{ cm}^{-1}$ ), and C-H stretching from the aromatic rings (around  $3000\text{-}3100\text{ cm}^{-1}$ ).<sup>[4]</sup>
- Mass Spectrometry: The monoisotopic mass is 159.0796 Da.<sup>[2]</sup> High-resolution mass spectrometry would confirm this exact mass, and the fragmentation pattern would provide further structural information.

## Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following section details robust methodologies for determining the key physicochemical parameters discussed.

### Protocol: pKa Determination by Potentiometric Titration

**Causality:** This method determines the pKa by monitoring the change in pH of a solution of the compound as a titrant of known concentration is added. The inflection point of the resulting titration curve corresponds to the pKa.

**Methodology:**

- **Preparation:** Accurately weigh approximately 5-10 mg of **4-phenyl-1H-pyrazol-5-amine** and dissolve it in a suitable co-solvent/water mixture (e.g., 50% v/v methanol/water) to a final concentration of ~1 mM.
- **Calibration:** Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
- **Titration:** Place the solution in a thermostatted vessel at 25°C under a nitrogen atmosphere.
- **Acidic Titration:** Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), adding small, precise aliquots. Record the pH after each addition.

- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. The first derivative of the plot can be used to accurately identify the equivalence point.

## Protocol: LogP Determination by Shake-Flask Method (OECD Guideline 107)

**Causality:** This classic method directly measures the partitioning of a compound between two immiscible phases, n-octanol and water, providing a direct measure of its lipophilicity.

**Methodology:**

- Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer, e.g., phosphate buffer at pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
- Sample Preparation: Prepare a stock solution of **4-phenyl-1H-pyrazol-5-amine** in the aqueous phase at a concentration that can be accurately quantified (e.g., by UV-Vis spectrophotometry or HPLC).
- Partitioning: In a glass-stoppered tube, combine a known volume of the aqueous sample solution with a known volume of the pre-saturated n-octanol (e.g., a 1:1 volume ratio).
- Equilibration: Shake the tube gently at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).
- Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
- Quantification: Carefully remove an aliquot from the aqueous phase and determine the concentration of the compound using a pre-validated analytical method (e.g., HPLC-UV).
- Calculation: Calculate the concentration in the octanol phase by mass balance (Initial Conc. - Final Aqueous Conc.). The LogP is calculated as:  $\text{LogP} = \log_{10} ([\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{aqueous}})$ .

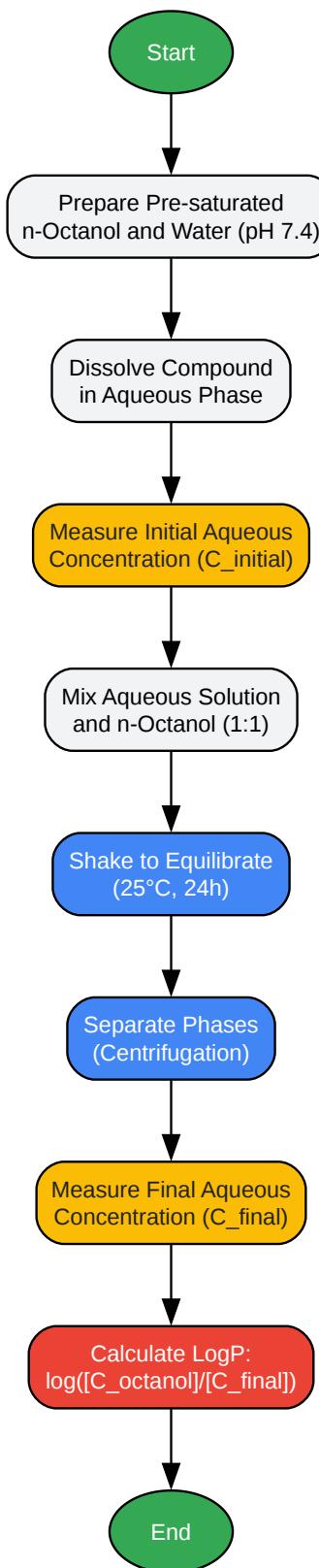
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Figure 3: Experimental workflow for LogP determination via the Shake-Flask method.

## Conclusion

**4-phenyl-1H-pyrazol-5-amine** possesses a well-balanced set of physicochemical properties that underpin its importance as a scaffold in medicinal chemistry. Its moderate lipophilicity, coupled with its basicity and capacity for hydrogen bonding, provides a versatile platform for the synthesis of novel therapeutic agents. The experimental protocols detailed herein offer a validated approach for researchers to accurately characterize this and similar molecules, ensuring the generation of high-quality, reliable data essential for modern drug discovery and development programs.

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